molecular formula C14H16N4O4 B7687785 4-[4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl]morpholine

4-[4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl]morpholine

Cat. No.: B7687785
M. Wt: 304.30 g/mol
InChI Key: PVDSBZORIJXFMY-UHFFFAOYSA-N
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Description

4-[4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl]morpholine is a complex organic compound that features a morpholine ring substituted with a nitrophenyl group and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl]morpholine typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group on the oxadiazole ring.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted morpholine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-[4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl]morpholine is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound is studied for its potential pharmacological properties. The oxadiazole ring is a known pharmacophore, and compounds containing this moiety have shown activity against various biological targets, including enzymes and receptors .

Industry

In industry, this compound can be used in the development of new materials, such as polymers and dyes. Its ability to undergo various chemical reactions makes it a valuable component in the synthesis of high-performance materials.

Mechanism of Action

The mechanism of action of 4-[4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl]morpholine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can act as a hydrogen bond acceptor, facilitating interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl]morpholine
  • 4-[4-(3-Propyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl]morpholine
  • 4-[4-(3-Butyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl]morpholine

Uniqueness

The uniqueness of 4-[4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl]morpholine lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group on the oxadiazole ring and the nitro group on the phenyl ring can significantly impact its interactions with other molecules, making it distinct from its analogs.

Properties

IUPAC Name

4-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O4/c1-2-13-15-14(22-16-13)10-3-4-11(12(9-10)18(19)20)17-5-7-21-8-6-17/h3-4,9H,2,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVDSBZORIJXFMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)C2=CC(=C(C=C2)N3CCOCC3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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